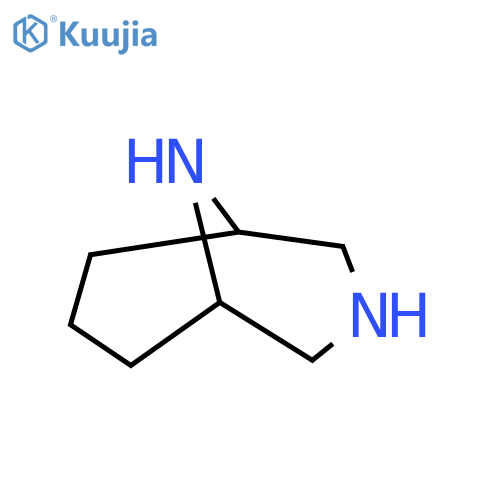Cas no 280-98-8 (3,9-diazabicyclo3.3.1nonane)

3,9-diazabicyclo3.3.1nonane structure
商品名:3,9-diazabicyclo3.3.1nonane
3,9-diazabicyclo3.3.1nonane 化学的及び物理的性質
名前と識別子
-
- 3,9-diazabicyclo[3.3.1]nonane
- SB36356
- 3,9-diazabicyclo3.3.1nonane
-
- MDL: MFCD19217450
- インチ: 1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2
- InChIKey: PJDJTXWCVQUXKZ-UHFFFAOYSA-N
- ほほえんだ: N1C2CNCC1CCC2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 93.1
- トポロジー分子極性表面積: 24.1
- 疎水性パラメータ計算基準値(XlogP): 0.1
3,9-diazabicyclo3.3.1nonane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0677-50mg |
3,9-Diazabicyclo[3.3.1]nonane |
280-98-8 | 97% | 50mg |
¥1364.05 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1005734-5g |
3,9-Diazabicyclo[3.3.1]nonane |
280-98-8 | 95% | 5g |
$4475 | 2024-07-28 | |
| Enamine | EN300-197909-0.1g |
3,9-diazabicyclo[3.3.1]nonane |
280-98-8 | 0.1g |
$1275.0 | 2023-09-16 | ||
| Enamine | EN300-197909-1.0g |
3,9-diazabicyclo[3.3.1]nonane |
280-98-8 | 1g |
$1449.0 | 2023-05-25 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0677-500mg |
3,9-Diazabicyclo[3.3.1]nonane |
280-98-8 | 97% | 500mg |
4579.43CNY | 2021-05-08 | |
| Enamine | EN300-197909-0.5g |
3,9-diazabicyclo[3.3.1]nonane |
280-98-8 | 0.5g |
$1391.0 | 2023-09-16 | ||
| Enamine | EN300-197909-5g |
3,9-diazabicyclo[3.3.1]nonane |
280-98-8 | 5g |
$5981.0 | 2023-09-16 | ||
| Enamine | EN300-197909-10g |
3,9-diazabicyclo[3.3.1]nonane |
280-98-8 | 10g |
$11662.0 | 2023-09-16 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0677-100mg |
3,9-Diazabicyclo[3.3.1]nonane |
280-98-8 | 97% | 100mg |
¥1853.72 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1005734-50mg |
3,9-Diazabicyclo[3.3.1]nonane |
280-98-8 | 95% | 50mg |
$190 | 2024-07-28 |
3,9-diazabicyclo3.3.1nonane 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
280-98-8 (3,9-diazabicyclo3.3.1nonane) 関連製品
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 249916-07-2(Borreriagenin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:280-98-8)3,9-diazabicyclo3.3.1nonane

清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/100mg/250mg/50mg
価格 ($):1094.0/4381.0/602.0/232.0/356.0/171.0